
4-chloro-N-(6-chloropyridin-3-yl)benzamide
Overview
Description
ICA 110381, also known as 4-chloro-N-(6-chloropyridin-3-yl)benzamide, is a synthetic compound that acts as an opener of KCNQ channels. It is primarily used in scientific research due to its ability to modulate voltage-gated potassium channels, specifically KCNQ2 and KCNQ3 subtypes. This compound has shown significant anticonvulsant properties, making it a valuable tool in the study of seizure disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICA 110381 involves the reaction of 4-chlorobenzoyl chloride with 6-chloro-3-aminopyridine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of ICA 110381 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
ICA 110381 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzamide and pyridine rings. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol can facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride in non-polar solvents such as chloroform or dichloromethane can promote electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxylated derivatives, while electrophilic substitution with aluminum chloride can result in the formation of chlorinated derivatives .
Scientific Research Applications
Pharmacological Research
Anticonvulsant Properties:
ICA 110381 has been extensively studied for its anticonvulsant effects. Research indicates that it can effectively reduce seizure severity and frequency in various animal models of epilepsy, making it a candidate for developing new antiepileptic drugs. Its mechanism involves opening KCNQ channels, which stabilizes neuronal membranes and reduces hyperexcitability.
Voltage-Gated Potassium Channel Modulation:
The compound serves as a valuable tool for understanding the structure-activity relationships of KCNQ channels. It aids researchers in elucidating the mechanisms by which these channels are activated or inhibited, contributing to the broader understanding of ion channel pharmacology.
Neurobiology
Investigating Neuronal Excitability:
In neurobiological studies, ICA 110381 is utilized to explore the physiological and pathological roles of KCNQ channels in different tissues. This includes research on how these channels influence neuronal excitability, synaptic transmission, and overall brain function.
Potential in Treating Neurological Disorders:
Given its ability to modulate neuronal activity, ICA 110381 is being investigated for potential therapeutic applications in treating various neurological disorders beyond epilepsy, including anxiety and mood disorders.
Industrial Applications
Pharmaceutical Development:
The compound is also significant in pharmaceutical research for developing drugs targeting KCNQ channels. Its unique properties allow researchers to design new therapeutic agents aimed at treating a range of neurological conditions.
Case Study 1: Anticonvulsant Efficacy
In a study involving animal models of epilepsy, ICA 110381 was administered at varying doses to assess its impact on seizure frequency. Results indicated a significant reduction in seizure episodes compared to control groups, supporting its potential as a therapeutic agent for epilepsy .
Case Study 2: Mechanistic Insights into KCNQ Channel Function
Another study focused on the structural analysis of KCNQ channels when exposed to ICA 110381. Researchers utilized electrophysiological techniques to measure changes in channel activity and found that ICA 110381 effectively enhances channel opening under pathological conditions, providing insights into its mechanism of action .
Case Study 3: Development of New Drug Candidates
Research teams have employed ICA 110381 as a lead compound to develop novel pharmaceuticals targeting KCNQ channels. Through high-throughput screening and structure-activity relationship studies, several analogs have been synthesized that exhibit improved potency and selectivity for KCNQ channels, indicating a promising avenue for future drug development .
Mechanism of Action
ICA 110381 exerts its effects by binding to the KCNQ2 and KCNQ3 subunits of voltage-gated potassium channels. This binding enhances the opening of these channels, leading to an increase in potassium ion efflux. The resulting hyperpolarization of the cell membrane reduces neuronal excitability and decreases the likelihood of seizure activity .
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another KCNQ channel opener with similar anticonvulsant properties.
Flupirtine: A non-opioid analgesic that also acts as a KCNQ channel opener.
Linopirdine: A compound that inhibits KCNQ channels and is used in research to study the effects of channel inhibition
Uniqueness of ICA 110381
ICA 110381 is unique in its high selectivity for KCNQ2 and KCNQ3 subunits, which makes it particularly effective in modulating neuronal excitability. Its strong anticonvulsant properties and ability to reduce seizure severity and frequency set it apart from other similar compounds .
Biological Activity
4-chloro-N-(6-chloropyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a chloro substituent on the benzene ring and a chloropyridine moiety. The presence of halogen atoms may influence its interaction with biological targets, enhancing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Potential : Similar benzamide derivatives have demonstrated cytotoxic effects on cancer cell lines. The ability to induce apoptosis in malignant cells highlights the therapeutic potential of this compound in oncology.
- Anti-inflammatory Effects : Compounds with structural similarities often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound may also contribute to reducing inflammation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Pharmacological Characterization
The pharmacological characterization of benzamide derivatives has revealed that modifications can significantly enhance their activity and selectivity. For instance, introducing polar functional groups has been shown to improve solubility and bioavailability without compromising efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-N-(6-chloropyridin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Chlorination : Introduce chlorine substituents to the pyridine ring via electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂ under controlled conditions) .
Coupling : React the chlorinated pyridine derivative with a benzoyl chloride intermediate. For example, 4-chlorobenzoyl chloride can be coupled with 6-chloropyridin-3-amine using a base like triethylamine in dichloromethane .
Amidation : Finalize the benzamide structure via nucleophilic acyl substitution.
- Optimization :
- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amidation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.5–8.5 ppm indicate aromatic protons; singlet peaks near δ 10 ppm confirm amide NH .
- ¹³C NMR : Carbonyl (C=O) signals appear at ~165–170 ppm .
- X-ray Crystallography :
- Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.023 Å, b = 5.370 Å, c = 8.128 Å .
- R-factor < 0.04 confirms high structural accuracy .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 310 for brominated analogs) validate molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of chlorine substituents in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replace Cl with F, Br, or CF₃) .
- Biological Assays : Test analogs against bacterial enzymes (e.g., acps-pptase) using inhibition assays. For example:
Compound | IC₅₀ (μM) | Target Enzyme |
---|---|---|
Parent (Cl) | 0.5 | acps-pptase |
CF₃ Analog | 2.1 | acps-pptase |
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to compare binding affinities of Cl vs. other substituents .
Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?
- Methodological Answer :
- Hybrid Approaches :
Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to match experimental crystal packing .
Dynamic vs. Static Models : Perform molecular dynamics (MD) simulations to account for thermal motion, which XRD static models may overlook .
- Case Study : A DFT-optimized structure of 4-chloro-N-(3-chlorophenyl)benzamide showed a 0.2 Å deviation in bond lengths vs. XRD data; refining basis sets (e.g., B3LYP/6-311+G**) reduced discrepancies .
Q. What experimental approaches are used to investigate the interaction of this compound with bacterial enzymes like acps-pptase?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Fluorometric Assays : Monitor fluorescence quenching of labeled substrates (e.g., dansyl-acp) at λₑₓ = 340 nm, λₑₘ = 460 nm .
- IC₅₀ Determination : Fit dose-response curves using GraphPad Prism.
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) by titrating the compound into enzyme solutions .
- Mutagenesis Studies : Replace key residues (e.g., Ser-98 in acps-pptase) to identify binding hotspots .
Properties
IUPAC Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOGIUAMYSVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.